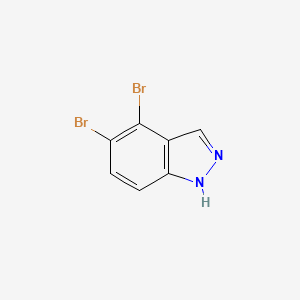

4,5-Dibromo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHHZVOQFJKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312427 | |

| Record name | 1H-Indazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351668-28-4 | |

| Record name | 1H-Indazole, 4,5-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351668-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-indazole

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While direct experimental literature on this specific isomer is limited, this document synthesizes data from closely related analogues and foundational chemical principles to offer expert-driven insights into its behavior and utility. We present predicted physicochemical properties, a plausible synthetic pathway, an analysis of its reactivity in cross-coupling reactions, and its potential as a versatile scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique characteristics of poly-halogenated indazoles.

Introduction

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent kinase inhibition, making them central to the development of targeted cancer therapies.[1][2] Halogenated indazoles, in particular, serve as exceptionally versatile building blocks, where the halogen atoms act as synthetic handles for diversification through modern cross-coupling methodologies.[3]

This guide focuses on the specific isomer this compound. The strategic placement of two bromine atoms on the benzene ring offers a unique opportunity for sequential and regioselective functionalization, enabling the exploration of novel chemical space in drug discovery programs. Due to the scarcity of dedicated literature for this precise compound, this document provides a predictive and comparative analysis based on the known chemistry of mono- and di-substituted indazoles to empower researchers with a solid foundational understanding.

Core Molecular Properties

This compound possesses a molecular structure primed for synthetic elaboration. Its fundamental properties, compiled from supplier data and computational predictions based on analogues, are summarized below.[2][4]

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂ | [4] |

| Molecular Weight | 275.93 g/mol | [2][4] |

| CAS Number | 1351668-28-4 | [4] |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted to be a solid (e.g., off-white to tan powder) | [1] |

| Boiling Point | ~384.6°C (Predicted for 4,6-dibromo isomer) | [2] |

| Storage | Store at room temperature or 2-8°C, dry and sealed | [2] |

Molecular Structure Diagram

The chemical structure of this compound is depicted below, illustrating the numbering convention of the bicyclic system.

References

4,5-Dibromo-1H-indazole molecular structure and weight

An In-Depth Technical Guide to 4,5-Dibromo-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will delve into the core characteristics of this compound, moving beyond rudimentary data to explore its synthesis, reactivity, and strategic application in modern therapeutic design.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective ligands for various biological targets. Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2]

Within this class, halogenated indazoles such as this compound serve as exceptionally versatile building blocks. The two bromine atoms at the 4- and 5-positions are not merely passive substituents; they are strategic functional handles that unlock a diverse range of synthetic transformations, primarily through cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[3]

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid compound whose identity is defined by its specific molecular arrangement and weight.

Molecular Structure

The structure consists of a standard 1H-indazole core with bromine atoms substituted at the C4 and C5 positions of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Molecular structure of this compound.

Quantitative Data Summary

A consolidated summary of key quantitative data provides an at-a-glance reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂ | [4] |

| Molecular Weight | 275.93 g/mol | [4] |

| CAS Number | 1351668-28-4 | [4] |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically >97% | [4] |

Synthesis and Mechanistic Considerations

While specific peer-reviewed syntheses for this compound are not extensively documented, a reliable route can be constructed based on established principles of electrophilic aromatic substitution on the indazole core. The most logical and field-proven approach is the direct dibromination of 1H-indazole.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure derived from methodologies for analogous heterocyclic brominations.[5][6]

-

Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried to maintain anhydrous conditions.

-

Dissolution: Dissolve 1H-indazole (1.0 eq) in a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30-45 minutes.

-

Causality: Using NBS is preferable to elemental bromine (Br₂) as it is a solid, making it significantly safer and easier to handle.[5] A slight stoichiometric excess (2.1-2.2 eq) is crucial to drive the reaction towards complete di-substitution, overcoming the potential to stall at the mono-brominated intermediate.[5]

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material and mono-bromo intermediates.

-

Workup: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. While specific spectra are not publicly available, the expected characteristics can be reliably predicted.[7]

-

¹H NMR: The spectrum would show signals for the remaining aromatic protons on the benzene ring and the N-H proton. The chemical shifts and coupling constants would be distinct from the starting material due to the electron-withdrawing effect of the two bromine atoms.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The signals for C4 and C5 would be significantly shifted and their intensity reduced due to the direct attachment of bromine.

-

Mass Spectrometry (MS): The mass spectrum is perhaps the most definitive technique. It would show a characteristic molecular ion peak cluster (M, M+2, M+4) corresponding to a molecule containing two bromine atoms, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

Reactivity and Applications in Drug Development

The true utility of this compound lies in its potential for subsequent chemical modification, making it a valuable scaffold for building libraries of drug candidates.

Key Reaction Pathways

The bromine atoms at the C4 and C5 positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.), enabling fine-tuning of the molecule's pharmacological properties.

Caption: Reactivity of this compound in cross-coupling reactions.

This strategic functionalization is central to its role in developing targeted therapies, particularly kinase inhibitors, where precise positioning of substituents is required to achieve high affinity and selectivity for the enzyme's active site.[1][8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for the 4,5-dibromo isomer is not widely available, data from closely related bromo-indazoles provides a reliable basis for handling procedures.[9][10][11]

-

Hazards: Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood.[9][12] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage.[9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery. Its well-defined molecular structure and weight provide a solid foundation for its use, while its synthetic accessibility and, most importantly, its capacity for diverse functionalization via cross-coupling reactions make it an invaluable tool for medicinal chemists. A disciplined approach to its synthesis, characterization, and handling will enable research teams to fully leverage its potential in the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 4. 1351668-28-4 | this compound - Moldb [moldb.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. fishersci.de [fishersci.de]

- 10. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Solubility of 4,5-Dibromo-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 4,5-Dibromo-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the theoretical principles governing its solubility in various organic solvents, offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discusses the critical implications of solubility data in the context of drug discovery and development. This guide is intended to equip researchers and scientists with the necessary knowledge and methodologies to effectively work with this compound.

Introduction: The Significance of this compound in Modern Drug Discovery

Indazole derivatives are a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds are recognized for their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] this compound, a member of this important class, serves as a versatile synthetic intermediate in the development of novel drug candidates. The strategic placement of two bromine atoms on the indazole scaffold provides chemists with reactive handles for further molecular elaboration, enabling the exploration of diverse chemical spaces to optimize biological activity.

The journey of a promising compound from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding and characterizing the solubility of a lead compound like this compound is therefore not merely a perfunctory exercise but a critical step in its developmental pathway. Solubility profoundly impacts formulation, bioavailability, and ultimately, the clinical efficacy of a drug candidate. This guide provides a robust framework for assessing the solubility of this compound in organic solvents, a crucial parameter for its handling, purification, and progression in drug discovery pipelines.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a combination of physical and chemical factors, including the nature of the solute and solvent, temperature, and pressure.[3] The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[4][5] This principle is rooted in the nature of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity

The molecular structure of this compound dictates its solubility profile. The presence of the indazole ring system, with its nitrogen atoms, imparts a degree of polarity and the capacity for hydrogen bonding. Conversely, the dibrominated benzene ring is largely non-polar. The overall polarity of the molecule is a balance between these competing features.

Caption: Key structural features of this compound governing its solubility.

The Role of the Solvent

The choice of solvent is paramount in determining the solubility of this compound. A solvent's polarity, hydrogen bonding capability, and molecular size will dictate its interaction with the solute.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H group of the indazole ring, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the polar regions of the solute molecule. Indazole derivatives are generally known to be soluble in DMSO and DMF.[7]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are less likely to effectively solvate the polar indazole moiety, resulting in lower solubility.

Impact of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the solubility of this compound in a range of common laboratory solvents. This provides a rapid understanding of its general solubility characteristics.

Experimental Protocol for Qualitative Solubility Testing

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent in small portions (e.g., 0.25 mL at a time). The selection of solvents should cover a spectrum of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.[8][9]

-

Observation: Visually inspect the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If a solid remains, it is classified as sparingly soluble or insoluble.

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Thermodynamic Solubility)

For drug development, a precise quantitative measure of solubility is essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Experimental Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.[7]

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mmol/L.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Low to Moderate | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | Moderate to High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Methanol | 6.6 | High | To be determined |

| Acetonitrile | 5.8 | Moderate to High | To be determined |

| Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

Note: This table serves as a template for recording experimental findings. The predicted solubility is based on general principles of "like dissolves like."

The quantitative solubility data is critical for:

-

Selection of appropriate solvents for chemical reactions, purification (e.g., recrystallization), and analytical method development.

-

Preparation of stock solutions for biological screening assays.

-

Early assessment of potential formulation challenges.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful application in research and drug development. This guide has provided a comprehensive framework, encompassing the theoretical principles that govern solubility and detailed, actionable protocols for its experimental determination. By systematically applying these methodologies, researchers can generate reliable solubility data, enabling informed decisions in the progression of this compound and its derivatives as potential therapeutic agents. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to the Physical Characteristics of 4,5-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms on the indazole scaffold imparts unique physicochemical properties that can be exploited for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights for its effective handling, characterization, and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for dose formulation, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂ | [1] |

| Molecular Weight | 275.93 g/mol | [1] |

| CAS Number | 1351668-28-4 | [1] |

| Purity | Typically ≥97% | [1] |

Appearance and Morphology

While a specific description for this compound is not widely documented, based on related dibromo-indazole isomers, it is expected to be an off-white to pale yellow or tan solid at room temperature.[2] The compound is typically supplied as a crystalline powder. The color and exact morphology may vary depending on the purity and the method of synthesis and purification.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively reported in the scientific literature. However, based on the general solubility of indazole derivatives, the following qualitative solubility profile can be expected:

-

High Solubility: Soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

-

Moderate Solubility: Likely to be soluble in alcohols such as methanol and ethanol.[3]

-

Low Solubility: Expected to have low solubility in nonpolar solvents and water.

For experimental purposes, preparing a stock solution in DMSO is a common practice.[3]

Experimental Protocol for Solubility Assessment

For researchers needing to determine the precise solubility for their applications, a standard kinetic solubility protocol can be employed:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: Add the stock solution to the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the measurement.

-

Incubation: Incubate the solution at a controlled room temperature with gentle agitation for a set period (e.g., 2 to 24 hours).

-

Analysis: After incubation, determine the concentration of the dissolved compound in the supernatant, typically by HPLC-UV or LC-MS/MS, after filtering out any precipitate.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atoms. The N-H proton of the indazole ring will likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons directly bonded to the bromine atoms (C4 and C5) will show characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 275.93 g/mol . A characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Hazards and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for other bromo-indazole isomers such as 4-bromo-1H-indazole and 5-bromo-1H-indazole, the following hazards and safety precautions should be considered.[4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[5]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Molecular Structure and Key Properties Diagram

Caption: Molecular structure and key properties of this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive public data on its physical properties is limited, this guide synthesizes the available information and provides well-grounded expectations based on related compounds. Researchers and drug development professionals should use this information as a starting point for their work, always complementing it with in-house analytical characterization and adherence to rigorous safety protocols.

References

Tautomeric Landscapes of Dibromo-1H-Indazole Derivatives: A Technical Guide for Researchers

Foreword

For the discerning researcher in medicinal chemistry and drug development, the indazole scaffold represents a privileged structure, owing to its prevalence in a multitude of biologically active compounds. However, the inherent tautomerism of the indazole ring system presents a nuanced challenge that profoundly influences its physicochemical properties, reactivity, and ultimately, its pharmacological profile. This in-depth technical guide navigates the intricate tautomeric equilibria in dibromo-1H-indazole derivatives, offering a synthesis of theoretical principles, practical experimental insights, and computational approaches. It is designed to empower researchers to confidently characterize and manipulate these fascinating heterocyclic systems.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and extensively studied tautomers are the 1H-indazole and 2H-indazole forms.[1][2] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] This preference is attributed to the benzenoid character of the fused ring in the 1H form, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[2]

The tautomeric equilibrium is not static and can be influenced by a variety of factors, including:

-

Substitution Pattern: The nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can modulate the electron density of the ring system, thereby influencing the proton affinity of the nitrogen atoms.

-

Solvent Effects: The polarity of the solvent can play a crucial role in stabilizing one tautomer over the other. Polar solvents may favor the more polar tautomer through dipole-dipole interactions or hydrogen bonding.[5]

-

Inter- and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds can lock the molecule in a specific tautomeric form.[5][6]

The Influence of Dibromo Substitution

The introduction of two bromine atoms onto the indazole core further complicates the tautomeric landscape. The position of these electronegative and sterically demanding substituents can exert a profound influence on the electronic distribution and steric environment of the pyrazole ring, thereby affecting the tautomeric equilibrium. While comprehensive studies focusing specifically on a wide range of dibromo-1H-indazole isomers are limited, we can extrapolate from the principles of substituted indazoles and the available data on bromo-substituted derivatives.

For instance, bromine substitution on the benzene ring, such as in 5,7-dibromo-1H-indazole, would primarily influence the overall electron density of the bicyclic system. In contrast, substitution at the C3 position, as in 3,5-dibromo-1H-indazole, would have a more direct electronic and steric impact on the pyrazole ring and the adjacent nitrogen atoms.

Synthesis of Dibromo-1H-Indazole Derivatives: Key Protocols

The synthesis of specific dibromo-1H-indazole isomers is a prerequisite for studying their tautomerism. Various synthetic strategies have been developed for the preparation of brominated indazoles. Below are representative protocols for the synthesis of key precursors and derivatives.

Synthesis of 5-Bromo-1H-indazole

A common route to 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[7]

Experimental Protocol:

-

Acetylation: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and stir at room temperature.

-

Diazotization and Cyclization: Add a diazotizing agent, such as isoamyl nitrite, to the reaction mixture and heat under reflux.

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by a suitable method like column chromatography to yield 5-bromo-1H-indazole.

Synthesis of 3-Bromo-Substituted Indazoles

Direct bromination of the C3 position of an indazole can be challenging. A common strategy involves the synthesis of a 3-aminoindazole precursor followed by a Sandmeyer-type reaction. For example, 3-bromo-6-nitro-1H-indazole can be synthesized from 6-nitro-1H-indazole.[8]

Experimental Protocol:

-

Nitration: 1H-Indazole can be nitrated to yield 6-nitro-1H-indazole.

-

Bromination: The 6-nitro-1H-indazole is then subjected to bromination, often using bromine in a suitable solvent, to introduce a bromine atom at the C3 position.

-

Alkylation (Optional): The N1 position can be alkylated if desired, for example, with propargyl bromide in the presence of a base like potassium carbonate.[8]

Characterization of Tautomeric Forms

The unambiguous determination of the predominant tautomeric form in dibromo-1H-indazole derivatives relies on a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures in solution.[2] Both ¹H and ¹³C NMR provide distinct signatures for the 1H and 2H tautomers.

Key Diagnostic Features in ¹H NMR:

-

N-H Proton: The chemical shift of the N-H proton is highly diagnostic. In the 1H-tautomer, the N1-H proton typically resonates at a different chemical shift compared to the N2-H proton in the 2H-tautomer.

-

Aromatic Protons: The chemical shifts and coupling constants of the protons on the benzene and pyrazole rings are sensitive to the electronic environment, which differs between the 1H and 2H forms. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in assigning the protons and confirming the substitution pattern.[5]

Key Diagnostic Features in ¹³C NMR:

-

The chemical shifts of the carbon atoms, particularly those in the pyrazole ring (C3 and C7a), are significantly different between the 1H and 2H tautomers.[2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Derivatives

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals | Reference |

| 1H-Indazole | CDCl₃ | 8.10 (H3), 7.77 (H4), 7.51 (H7), 7.40 (H6), 7.18 (H5) | 134.77 (C3), 140.01 (C7a), 126.80 (C6), 123.13 (C3a), 120.96 (C5), 120.86 (C4), 109.71 (C7) | [1] |

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 13.91 (NH), 8.06 (H4), 7.65 (H7), 7.44 (H6), 7.30 (H5) | 162.33 (C=O), 140.93 (C7a), 135.20 (C3), 126.64 (C6), 122.83 (C5), 122.16 (C3a), 121.04 (C4), 111.09 (C7), 60.28 (CH₂), 14.27 (CH₃) | [1] |

| 5,7-Dibromo-1H-indazole | - | Data not readily available in searched literature. | Data not readily available in searched literature. | [9] |

| 3,5-Dibromo-benzo[g]indazole | - | Data not readily available in searched literature. | Data available in SpectraBase. | [10] |

Note: The lack of readily available, detailed NMR data for specific dibromo-1H-indazole isomers in the searched literature highlights the need for further research in this area.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[11][12] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, the connectivity and bonding arrangement can be unequivocally determined. For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate confirms the presence of the 1H-tautomer in the solid state.[13]

Experimental Workflow for X-ray Crystallography:

Caption: Workflow for X-ray Crystal Structure Determination.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[6][14][15] By calculating the Gibbs free energy of the different tautomeric forms, researchers can predict the predominant tautomer in the gas phase or in solution (using implicit solvent models). These computational studies can also provide insights into the geometric and electronic differences between the tautomers.

Computational Workflow:

Caption: Workflow for DFT Calculation of Tautomer Stability.

Impact of Tautomerism on Biological Activity

The tautomeric state of a dibromo-1H-indazole derivative is not merely an academic curiosity; it has profound implications for its biological activity. The different tautomers will exhibit distinct:

-

Hydrogen Bonding Capabilities: The position of the N-H proton dictates the molecule's ability to act as a hydrogen bond donor, which is critical for target binding.

-

Dipole Moment and Lipophilicity: These properties, which influence solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics, differ between tautomers.

-

Three-Dimensional Shape: The overall conformation of the molecule can be subtly altered by the tautomeric form, affecting its fit within a biological target's binding site.

A number of indazole-containing drugs are known to exhibit a range of biological activities, including as kinase inhibitors in cancer therapy.[16] The specific tautomeric form is crucial for the precise interactions with the amino acid residues in the active site of the target protein.

Conclusion and Future Directions

The tautomerism of dibromo-1H-indazole derivatives is a multifaceted phenomenon governed by a delicate interplay of electronic and steric effects, as well as the surrounding environment. While the 1H-tautomer is generally favored, a comprehensive understanding of the tautomeric landscape for a diverse range of dibromo-isomers requires further dedicated research.

This guide provides a foundational framework for researchers to approach the synthesis, characterization, and computational analysis of these important heterocyclic compounds. Future work should focus on the systematic synthesis and detailed spectroscopic and crystallographic characterization of a wider array of dibromo-1H-indazole derivatives. Such studies, in conjunction with robust computational analysis, will undoubtedly provide deeper insights into the structure-property relationships of this important class of molecules and pave the way for the rational design of novel therapeutics.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. purkh.com [purkh.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,7-DIBROMO-1H-INDAZOLE(50477-28-6) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

The Emerging Therapeutic Potential of Brominated Indazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic incorporation of bromine atoms onto this scaffold significantly modulates the molecule's physicochemical properties, often enhancing binding affinities, metabolic stability, and overall therapeutic efficacy. This guide provides an in-depth exploration of the diverse biological activities exhibited by brominated indazoles, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their actions, present validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.

Introduction: The Significance of the Brominated Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[1] Their structural rigidity and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets.[3]

The introduction of a bromine atom—a halogen with unique electronic and steric properties—offers several advantages in drug design:

-

Enhanced Binding Affinity: Bromine can act as a potent hydrogen bond acceptor and participate in halogen bonding, a strong, directional non-covalent interaction with electron-rich atoms like oxygen and nitrogen in protein binding pockets.

-

Modulated Lipophilicity: The addition of bromine increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier (BBB).

-

Metabolic Stability: Bromination can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further chemical modifications and the creation of diverse compound libraries, for instance, through cross-coupling reactions like the Suzuki coupling.[4][5]

These attributes have positioned brominated indazoles as highly promising candidates in the pursuit of novel therapeutics.[2][6]

Anticancer Activities: Targeting Key Oncogenic Pathways

Brominated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3][7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant kinase activity. The indazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, leading to potent inhibition.[8] Brominated indazoles have been successfully developed as inhibitors of several important oncogenic kinases.

-

VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for tumor angiogenesis. Several indazole-based multi-kinase inhibitors, such as Pazopanib, target these receptors.[1][8] The brominated scaffold can enhance the potency and selectivity for these targets.

-

AXL Inhibition: AXL is a receptor tyrosine kinase associated with poor prognosis and drug resistance in various cancers. Fragment-based screening has identified brominated indazole fragments as promising starting points for the development of potent AXL inhibitors.[9]

-

Aurora Kinase Inhibition: These are serine/threonine kinases essential for mitotic progression. Dysregulation is common in cancer. Indazole derivatives have been designed to target Aurora kinases, with substitutions on the indazole ring, including halogens, playing a key role in their potency.[3]

The following diagram illustrates a simplified workflow for identifying and characterizing brominated indazole-based kinase inhibitors.

Caption: Kinase Inhibitor Discovery Workflow.

Induction of Apoptosis

Beyond kinase inhibition, certain brominated indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f , a novel indazole derivative, was found to promote apoptosis in breast cancer cells by increasing levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[4][10]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

| Compound | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Reference |

| Compound 2f | 1.15 | 0.68 | 0.23 | 0.36 | [4][10] |

| Compound 93 | - | - | - | 1.3 (nM) | [1] |

| Compound 109 | - | - | Strong Activity | - | [1] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of brominated indazole compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line of interest (e.g., 4T1 breast cancer cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Brominated indazole test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates, incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated indazole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antibiotic Potentiation Activities

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Brominated indazoles have emerged as a promising class of compounds in this area, both as direct-acting antimicrobials and as antibiotic potentiators.[11][12]

Mechanism of Action

-

Direct Antibacterial Activity: Some indazole derivatives exhibit intrinsic antibacterial properties. Studies have shown that certain pyrazole and indazole compounds possess significant potency against clinical and MDR strains of Staphylococcus and Enterococcus genera, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.[12]

-

Antibiotic Potentiation: A key strategy to combat resistance is to enhance the efficacy of existing antibiotics. Brominated indoles and indazoles have been identified as inhibitors of bacterial cystathionine-γ-lyase (CGL).[11] CGL is a primary enzyme responsible for producing hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S helps protect the bacteria from oxidative stress, a common mechanism of action for many antibiotics. By inhibiting CGL, these compounds deplete the bacteria's protective shield, re-sensitizing them to antibiotics like gentamicin and kanamycin.[11]

The diagram below illustrates the mechanism of antibiotic potentiation.

Caption: Mechanism of Antibiotic Potentiation.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a brominated indazole against a bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound and standard antibiotic (e.g., Ampicillin), dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential in Neurological Disorders

While less explored than oncology, the physicochemical properties of brominated indazoles make them intriguing candidates for treating neurological disorders. Their increased lipophilicity can facilitate crossing the blood-brain barrier (BBB), a critical hurdle for CNS-active drugs.[13][14]

Potential therapeutic avenues include:

-

Neuroinflammation: Chronic inflammation is a key component in the pathology of many neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The inhibition of pro-inflammatory kinases (a known activity of indazoles) within the CNS could be a viable therapeutic strategy.

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in excitotoxicity and neuronal damage. Introduction of a bromine atom at the C4 position of the indazole ring has been shown to produce potent nNOS inhibitors.[17]

Further research is required to fully elucidate the potential of brominated indazoles in this complex therapeutic area.

Future Outlook and Challenges

The brominated indazole scaffold is a versatile and powerful platform for the development of new therapeutics. The field is poised for significant advancements, particularly in the development of highly selective kinase inhibitors and novel antibiotic potentiators. However, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated for any new compound. For CNS applications, achieving optimal BBB penetration without compromising other drug-like properties is a significant challenge. Continued innovation in synthetic chemistry, computational modeling, and biological screening will be essential to unlock the full therapeutic potential of this remarkable class of molecules.[18]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neurological disorders and therapeutics targeted to surmount the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 16. Anti-inflammatory drugs in the treatment of neurodegenerative diseases: current state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. researchgate.net [researchgate.net]

Discovery and history of substituted 1H-indazoles

An In-Depth Technical Guide to the Discovery and History of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles. We trace the journey from the foundational syntheses of the late 19th century to the sophisticated, high-yield catalytic and metal-free methodologies that dominate contemporary organic synthesis. The narrative emphasizes the causality behind synthetic advancements, detailing how the demand for greater functional group tolerance, milder reaction conditions, and precise control over substitution patterns has driven innovation. Key applications in drug discovery are highlighted, showcasing how this versatile heterocycle has been integral to the development of therapeutics for oncology, inflammation, and central nervous system disorders. This whitepaper serves as a technical resource, integrating historical context with practical, field-proven insights for professionals in chemical and pharmaceutical research.

The Indazole Core: Structure and Significance

Indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2] Due to its greater stability, the 1H-tautomer is the predominant form and the primary focus of synthetic and medicinal chemistry efforts.[2][3]

The significance of the 1H-indazole scaffold lies in its structural resemblance to endogenous purines like adenine and guanine, allowing it to function as a bioisostere and interact effectively with a wide range of biological targets.[4] This mimicry, combined with its rigid structure and capacity for diverse substitution, underpins its status as a privileged scaffold in drug design.

Caption: The two primary tautomers of the indazole scaffold.

Foundational Discoveries: The Dawn of Indazole Synthesis

The history of indazole synthesis begins in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[3] His initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid, establishing the first documented route to the indazole core.[1][3] This seminal work laid the groundwork for subsequent "classical" methods that defined the field for decades. These early approaches, while historically significant, often required harsh conditions such as high temperatures or the use of strong acids and bases.[5]

Key classical synthetic routes include:

-

The Jacobson Synthesis (1893): This method involves the diazotization of o-toluidine followed by reduction and cyclization.

-

Synthesis from Anthranilic Acid: Diazotization of anthranilic acid creates a diazonium salt, which upon reduction and cyclization, yields the 1H-indazole scaffold.[1]

-

Cyclization of o-Haloaryl N-sulfonylhydrazones: These reactions, often mediated by copper, represented an important step forward, though they still required elevated temperatures.[2]

These foundational methods were crucial for initial exploration but were limited by their narrow substrate scope and lack of tolerance for many functional groups, necessitating the development of more versatile and milder synthetic strategies.[5]

The Modern Era: Evolution of Synthetic Methodologies

The demand for structurally diverse and complex indazole derivatives for high-throughput screening and drug development spurred a rapid evolution in synthetic chemistry. Modern approaches prioritize efficiency, functional group compatibility, mild conditions, and regioselective control.

Intramolecular Cyclization via C-N and N-N Bond Formation

A major advancement was the development of intramolecular cyclization strategies that form the pyrazole ring onto a pre-functionalized benzene precursor. These methods offer direct access to substituted indazoles from readily available starting materials.

-

Oxidative C-N Bond Formation: A powerful, often metal-free, approach involves the direct C-H amination of arylhydrazones. Oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine mediate the cyclization under mild conditions, displaying excellent functional group compatibility.[1][2] This strategy avoids the need for pre-installed leaving groups on the aromatic ring, enhancing atom economy.

-

N-N Bond Formation: Copper-mediated cyclization of ketimines, which are easily prepared from o-aminobenzonitriles and organometallic reagents, provides an efficient route to 3-substituted 1H-indazoles.[2] The use of oxygen as the terminal oxidant makes this an attractive process from an environmental perspective.

Transition Metal-Catalyzed Annulation and Cross-Coupling

The application of transition metal catalysis revolutionized indazole synthesis, enabling the construction of complex derivatives with unprecedented efficiency and selectivity.

-

Palladium-Catalyzed Reactions: Palladium catalysts are used extensively, for instance, in the oxidative benzannulation of pyrazoles with internal alkynes to construct the fused benzene ring.[2] Other methods involve the palladium-catalyzed coupling of components like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization.[1]

-

Rhodium and Copper Co-catalysis: Advanced methods utilize Rh(III)/Cu(II) catalytic systems for C-H activation and subsequent C-N/N-N coupling of substrates like imidate esters with nitrosobenzenes, affording 1H-indazoles in good yields under redox-neutral conditions.[2]

-

Silver-Mediated C-H Amination: Silver(I) has been shown to mediate the intramolecular oxidative C-H bond amination, proving particularly effective for synthesizing 1H-indazoles with diverse and medicinally relevant substituents at the 3-position, such as amides, esters, and CF3 groups.[6]

Caption: A conceptual workflow for modern synthetic routes to 1H-indazoles.

[3+2] Annulation with Arynes

One of the most versatile and powerful modern methods for constructing the 1H-indazole skeleton is the [3+2] annulation of arynes with hydrazones.[7][8] Arynes, highly reactive intermediates generated in situ, readily undergo cycloaddition. This approach provides exquisite control over the final substitution pattern.

-

From N-Tosylhydrazones: Reaction with N-tosylhydrazones affords 3-substituted indazoles. The reaction can proceed either through an in-situ generated diazo compound or via a direct annulation/elimination pathway.[8][9]

-

From N-Aryl/Alkylhydrazones: This variation leads to 1,3-disubstituted indazoles through what is believed to be an annulation/oxidation process.[8][9]

These reactions operate under mild conditions and accommodate a wide variety of aryl, vinyl, and alkyl substituents, making them highly valuable for generating diverse compound libraries.[7][8]

Practical Metal-Free Synthesis from o-Aminobenzoximes

Reflecting the broader trend towards sustainable and cost-effective chemistry, a highly practical metal-free synthesis has been developed from o-aminobenzoximes.[10] This method relies on the selective activation of the oxime hydroxyl group using methanesulfonyl chloride (MsCl) in the presence of a mild base like triethylamine (NEt3).[1][10] The reaction proceeds smoothly at temperatures from 0 to 23 °C, tolerates a wide range of substituents, and is amenable to large-scale synthesis, representing a significant improvement over harsher classical methods.[5][10]

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Its ability to participate in crucial hydrogen bonding interactions, often acting as a hinge-binder in kinase active sites, has made it particularly successful in oncology.

| Drug Name | Therapeutic Class | Indazole Substitution Pattern |

| Pazopanib | Tyrosine Kinase Inhibitor (Anti-cancer) | 1-Methyl-3-substituted |

| Axitinib | Tyrosine Kinase Inhibitor (Anti-cancer) | 1-Aryl-3-substituted |

| Niraparib | PARP Inhibitor (Anti-cancer) | 1-Aryl-3-substituted |

| Entrectinib | ALK, ROS1, TRK Inhibitor (Anti-cancer) | 3-Amino-5-substituted |

| Granisetron | 5-HT3 Antagonist (Anti-emetic) | 1-Methyl, N-linked to azabicyclo moiety |

| Benzydamine | Non-steroidal Anti-inflammatory Drug (NSAID) | 1-Benzyl-3-substituted |

The diverse biological activities of indazole derivatives are extensive, including anti-inflammatory, anti-HIV, anti-bacterial, and anti-protozoal effects.[1][2] This versatility ensures that the 1H-indazole core will remain a focal point of drug discovery efforts for the foreseeable future.

Detailed Experimental Protocol: Metal-Free Synthesis of 1H-Indazole from 2-Aminobenzaldehyde Oxime

This protocol describes a validated, mild, and scalable metal-free synthesis of the parent 1H-indazole.[10]

Objective: To synthesize 1H-indazole via selective oxime activation and cyclization.

Materials:

-

2-Aminobenzaldehyde oxime (1.0 eq)

-

Triethylamine (NEt3, 1.5 eq)

-

Methanesulfonyl chloride (MsCl, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 2-aminobenzaldehyde oxime in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

-

Triethylamine is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.

-

Methanesulfonyl chloride is then added dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. MsCl selectively activates the more nucleophilic oxime oxygen over the less reactive aniline nitrogen.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature (approx. 23 °C) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

-

The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure 1H-indazole. Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, comparing the data to literature values.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 9. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4,5-Dibromo-1H-indazole: A Privileged Scaffold for Fragment-Based Drug Discovery

This guide provides an in-depth technical overview of 4,5-dibromo-1H-indazole as a high-value fragment for drug discovery. We will explore its physicochemical properties, propose a robust synthetic route, and detail its strategic application within Fragment-Based Drug Discovery (FBDD) campaigns, with a focus on leveraging its unique halogenation pattern for potent and selective protein-ligand interactions.

The Strategic Value of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1] The core principle of FBDD is to screen low molecular weight compounds (<300 Da) that bind to a biological target with low affinity.[1] These initial "hits" are then optimized into more potent, lead-like molecules through systematic chemical elaboration.

Within this paradigm, halogenated fragments, particularly those containing bromine or iodine, have gained significant attention.[2] The rationale for their utility is twofold:

-

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of a Lewis basic residue in a protein.[3][4] The strength of this interaction increases with the polarizability of the halogen (Cl < Br < I), making bromine an excellent choice for forming strong, stabilizing contacts within a protein's binding pocket.[3] These interactions can significantly enhance binding affinity and selectivity.[5]

-

Synthetic Tractability: The carbon-bromine bond serves as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and directional growth of the fragment into unexplored chemical space. This is a critical aspect of the fragment-to-lead optimization process.[6]

The indazole scaffold itself is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][7] Its bicyclic aromatic structure provides a rigid framework that can be functionalized to interact with a variety of biological targets, from protein kinases to G-protein coupled receptors.[7][8]

Physicochemical Profile of this compound

This compound (CAS No. 1351668-28-4) is a halogenated heterocyclic compound that presents an attractive profile for FBDD.[9] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1351668-28-4 | [9] |

| Molecular Formula | C₇H₄Br₂N₂ | [9] |

| Molecular Weight | 275.93 g/mol | [9] |

| Purity | Typically ≥97% | [9] |

| Calculated LogP | ~2.5-3.0 | (Predicted) |

| Heavy Atom Count | 11 | (Calculated) |

| Hydrogen Bond Donors | 1 (N-H) | (Calculated) |

| Hydrogen Bond Acceptors | 1 (N) | (Calculated) |

The molecular weight of 275.93 g/mol places this fragment at the upper end of the typical "Rule of Three" range, yet its rigidity and potential for strong interactions justify its inclusion in a fragment library. The presence of two bromine atoms provides distinct vectors for chemical modification and the potential for multiple halogen bonding interactions.

Synthesis and Chemical Accessibility

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available, appropriately substituted aniline, such as 3,4-dibromo-2-methylaniline. This starting material undergoes diazotization followed by intramolecular cyclization to form the indazole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prospective)

-

Acetylation: To a solution of 3,4-dibromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform, add acetic anhydride (1.1 eq) at a controlled temperature (<40°C). Stir for 1 hour.

-

Diazotization and Cyclization: Add potassium acetate (1.5 eq) followed by dropwise addition of isoamyl nitrite (1.5 eq). Heat the reaction mixture to reflux (e.g., ~65-70°C) and monitor by TLC until the starting material is consumed (typically 18-24 hours).

-

Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water and concentrated hydrochloric acid to the residue and heat to ~50-60°C for 2-3 hours to hydrolyze any N-acetyl intermediate.

-

Extraction: Cool the mixture and basify to pH >10 with 50% sodium hydroxide solution, ensuring the temperature remains below 40°C. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Application in Fragment-Based Drug Discovery Campaigns

The true value of this compound lies in its potential as a starting point for generating potent and selective inhibitors. Its rigid core pre-organizes the bromine atoms and the N-H donor, presenting a defined pharmacophore to a target protein.

Screening Methodologies

This fragment is well-suited for several primary screening techniques:

-

X-ray Crystallography: Soaking crystals of the target protein with a solution of this compound can directly reveal its binding mode. The high electron density of the bromine atoms makes them easily identifiable in electron density maps, providing unambiguous evidence of binding and precise information on the orientation of the fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observe NMR techniques, such as Saturation Transfer Difference (STD) NMR or WaterLOGSY, are powerful methods to detect the weak binding typical of fragments. These methods can confirm a direct interaction between the fragment and the target protein in solution.

-

Thermal Shift Assays (DSF): Binding of the fragment can induce a stabilizing effect on the protein, leading to an increase in its melting temperature (Tm), which can be detected using a fluorescent dye.

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Hit-to-Lead Optimization: Leveraging the Dibromo Scaffold

Once a co-crystal structure of this compound bound to the target is obtained, the hit-to-lead process can begin. The structure will reveal which vectors on the fragment point towards open areas of the binding site, guiding the synthetic chemistry effort.

The two bromine atoms at the 4- and 5-positions offer distinct, orthogonal vectors for elaboration.

-

Vector 1 (C4-Br): This position can be functionalized to explore one region of the binding pocket.

-

Vector 2 (C5-Br): This position allows for growth into a different region.

-

Vector 3 (N1-H): The indazole nitrogen can be alkylated or acylated to probe for interactions with nearby residues.

This multi-vector approach allows for a comprehensive exploration of the surrounding chemical space to pick up additional favorable interactions, thereby increasing potency and selectivity.

Caption: Strategic vectors for fragment growth from the dibromo-indazole core.

Conclusion and Future Outlook